2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid, often involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes palladium-catalyzed intramolecular oxidative coupling, which is used to synthesize functionalized indole derivatives from commercially available anilines .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for producing indole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Methyl-1H-indole-3-carboxylic acid
- Indole-3-carboxylic acid
- 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid .
Uniqueness
2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid is unique due to its specific structure, which combines an indole ring with a pyridine carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(2-methyl-1-octylindole-3-carbonyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-5-6-7-10-16-26-17(2)21(18-12-8-9-14-20(18)26)23(27)22-19(24(28)29)13-11-15-25-22/h8-9,11-15H,3-7,10,16H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVJDEKEVSYKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=C(C=CC=N3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599672 |
Source
|
Record name | 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87562-34-3 |
Source
|
Record name | 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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